molecular formula C11H15NO2 B13408950 Benzyl a-aminobutyrate

Benzyl a-aminobutyrate

Cat. No.: B13408950
M. Wt: 193.24 g/mol
InChI Key: CDENZIFHXOBSOW-UHFFFAOYSA-N
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Description

L-Valine Benzyl Ester: is a derivative of the amino acid L-valine, where the carboxyl group is esterified with benzyl alcohol. This compound is often used in organic synthesis and peptide chemistry due to its ability to protect the carboxyl group during reactions. It is a white to almost white powder or crystalline substance with the molecular formula C12H17NO2 and a molecular weight of 207.27 .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Esterification: L-Valine Benzyl Ester can be synthesized by reacting L-valine with benzyl alcohol in the presence of a catalyst such as p-toluenesulfonic acid.

    Industrial Production: Industrial methods often involve similar esterification processes but on a larger scale, with optimized conditions to maximize yield and purity.

Mechanism of Action

Mechanism: L-Valine Benzyl Ester acts primarily as a protecting group in organic synthesis. The esterification of the carboxyl group prevents unwanted reactions at this site, allowing for selective reactions at other functional groups. The benzyl ester can be removed by hydrogenation or acidic hydrolysis, revealing the free carboxyl group for further reactions .

Molecular Targets and Pathways:

Comparison with Similar Compounds

    L-Valine Methyl Ester: Similar in structure but uses a methyl group instead of a benzyl group.

    L-Valine Ethyl Ester: Uses an ethyl group for esterification.

    L-Valine Isopropyl Ester: Uses an isopropyl group for esterification.

Uniqueness:

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

benzyl 2-aminobutanoate

InChI

InChI=1S/C11H15NO2/c1-2-10(12)11(13)14-8-9-6-4-3-5-7-9/h3-7,10H,2,8,12H2,1H3

InChI Key

CDENZIFHXOBSOW-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)OCC1=CC=CC=C1)N

Origin of Product

United States

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